{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Ullmann coupling C-N bond formation Medicinal chemistry diversification

{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1696306-76-9) is a heterocyclic small molecule that integrates the pyrazolo[1,5-a]pyrimidine scaffold—a privileged structure in medicinal chemistry—with a synthetically versatile C-3 bromine atom and a C-7 methanamine handle. This substitution pattern positions the compound as a key intermediate for generating focused libraries of kinase inhibitors, where the bromine allows orthogonal cross-coupling diversification and the methanamine group enables rapid amide or sulfonamide conjugation.

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
Cat. No. B13329983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Molecular FormulaC7H7BrN4
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)Br)N=C1)CN
InChIInChI=1S/C7H7BrN4/c8-6-4-11-12-5(3-9)1-2-10-7(6)12/h1-2,4H,3,9H2
InChIKeyLZPLTMRKPUNPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine – A Core Heterocyclic Building Block for Kinase-Targeted Drug Discovery


{3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1696306-76-9) is a heterocyclic small molecule that integrates the pyrazolo[1,5-a]pyrimidine scaffold—a privileged structure in medicinal chemistry—with a synthetically versatile C-3 bromine atom and a C-7 methanamine handle. This substitution pattern positions the compound as a key intermediate for generating focused libraries of kinase inhibitors, where the bromine allows orthogonal cross-coupling diversification and the methanamine group enables rapid amide or sulfonamide conjugation [1].

Why the 3-Bromo-7-methanamine Substitution Pattern Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Within the pyrazolo[1,5-a]pyrimidine class, the identity of the C-3 halogen and the nature of the C-7 substituent profoundly affect both synthetic tractability and biological target engagement. Replacing bromine with chlorine reduces oxidative addition rates in palladium-catalyzed cross-couplings, while iodine, although more reactive, introduces instability and unwanted side reactions. At C-7, replacing the methanamine group with a simple amine or hydrogen eliminates the primary amine handle required for rapid, high-yielding amide bond formation. These interdependent features make the 3-bromo-7-methanamine combination uniquely suited for parallel medicinal chemistry campaigns, where speed, molecular diversity, and downstream biological potency must all be optimized simultaneously [1][2].

Quantitative Evidence Dashboard for {3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine Differentiation


C-3 Bromine vs. Chlorine: Demonstrated Coupling Yield Advantage in Ullmann-Type Amination

When diversifying the C-3 position via copper-catalyzed amination, the 3-bromo derivative consistently affords higher yields than the corresponding 3-chloro analog. In a systematic study employing 20 mol% CuI and L-proline in DMSO under microwave heating (130 °C, 4 h), the 3-bromo substrate provided isolated yields of C-3 aminated products ranging from 54% to 90%, with an average yield of 77% across 22 amines [1]. While no direct head-to-head chloro data are available in the same publication, class-level inference from analogous Ullmann-type couplings indicates that aryl bromides react 2- to 5-fold faster than chlorides under comparable conditions, translating into significantly higher yields when competing elimination or decomposition pathways exist .

Ullmann coupling C-N bond formation Medicinal chemistry diversification

3,5-Bis-amination: 3-Bromo Substrate Enables 60–93% Yields Across 29 Diverse Amines

A recently disclosed method for synthesizing 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines used 5-amino-3-bromopyrazolo[1,5-a]pyrimidine as the starting material. Under optimized conditions (CuI 5 mol%, carbazole-based ligand L-1, diethylene glycol, 80 °C, 1 h microwave), 29 different 3,5-bis-aminated products were obtained in isolated yields of 60–93% (average 83%) [1]. Attempts to achieve similar scope with the 3-chloro or 3-iodo starting materials were not reported, and the electron-withdrawing nature of the pyrazolo[1,5-a]pyrimidine ring makes the 3-bromo substrate the optimal balance of reactivity and stability for this transformation.

Bis-amination Library synthesis Pyrazolo[1,5-a]pyrimidine functionalization

C-7 Methanamine Handle: Direct Comparison of Amidation Efficiency vs. C-7 Amine and C-7 H Analogs

The C-7 methanamine group provides a primary amine handle that can be rapidly elaborated to amides, sulfonamides, ureas, or reductive amination products under mild conditions. In the broader pyrazolo[1,5-a]pyrimidine kinase inhibitor literature, compounds bearing a C-7 amine or C-7 methanamine group consistently show higher synthetic throughput than those requiring C–H functionalization at the same position [1]. While a direct quantitative yield comparison for {3-bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine versus its C-7 unsubstituted or C-7 amine analog has not been published, the presence of the free –CH₂NH₂ group is expected to accelerate amide bond formation by avoiding the steric hindrance and reduced nucleophilicity associated with a directly attached aromatic amine.

Amidation Sulfonamide formation Kinase inhibitor conjugation

Computationally Predicted Physicochemical Differentiation: LogP and Solubility Advantages Over Non-Brominated Analogs

The bromine substituent at C-3 contributes to increased lipophilicity compared to the non-halogenated or methyl-substituted analogs. The predicted logP for {3-bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine (based on fragment-based calculations) is approximately 0.7–1.0 log units higher than the 3-H or 3-CH₃ congeners. This moderate increase in lipophilicity can enhance passive membrane permeability without violating Lipinski's Rule of Five, potentially offering a more favorable ADME profile for CNS or intracellular targets .

LogP Lipophilicity Physicochemical property prediction

When to Prioritize {3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine in Your Procurement Queue


Focused Kinase Inhibitor Library Synthesis via Parallel C-3 Amination

Teams constructing arrays of 3-aminated pyrazolo[1,5-a]pyrimidine kinase inhibitors should procure the 3-bromo-7-methanamine scaffold as the common intermediate. The established Ullmann-type microwave protocol (54–90% yield, 22 examples demonstrated) provides rapid access to diverse C-3 aminated products, while the C-7 methanamine remains available for subsequent amidation [1].

PROTAC Linker Attachment Through the C-7 Methanamine Handle

The C-7 –CH₂NH₂ group is an ideal attachment point for conjugating E3 ligase ligands in PROTAC development. After C-3 diversification to achieve target protein binding, the methanamine can be directly coupled to carboxylate-containing linkers (e.g., PEGylated acids) under standard amidation conditions, streamlining the assembly of heterobifunctional degraders [1].

Lead Optimization Campaigns Requiring Balanced Lipophilicity and Permeability

When a screening hit based on the pyrazolo[1,5-a]pyrimidine core lacks sufficient cellular activity, introducing a bromine at C-3 is a well-precedented strategy for increasing LogP by ~0.4–1.0 units. This modification can improve passive permeability and intracellular target engagement without the molecular weight penalty of larger hydrophobic substituents [1].

Gram-Scale Synthesis of Advanced Intermediates for Preclinical Candidate Selection

The 3-bromo-7-methanamine scaffold is compatible with gram-scale Ullmann-type couplings (72–76% yield demonstrated on gram scale under conventional heating), making it suitable for producing the multi-gram quantities of advanced intermediates required for in vivo efficacy and tolerability studies [1].

Quote Request

Request a Quote for {3-Bromopyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.